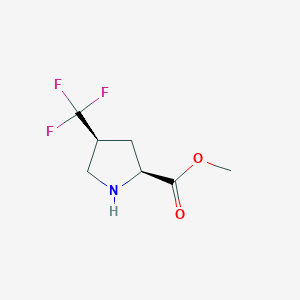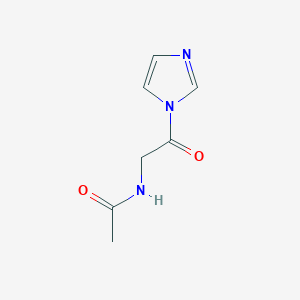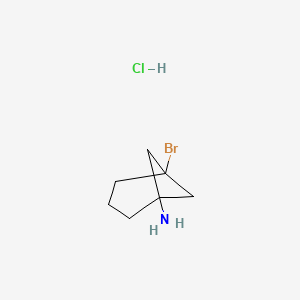
5-Bromonorpinan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride: is a chemical compound with the molecular formula C7H12BrN.HCl It is a bicyclic amine derivative, characterized by the presence of a bromine atom at the 5-position of the bicyclo[311]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride typically involves the bromination of bicyclo[3.1.1]heptan-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The brominated product is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at low to moderate levels to prevent over-bromination or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[3.1.1]heptan-1-amine by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. The reactions are often performed in acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents such as ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted bicyclo[3.1.1]heptan-1-amines.
Oxidation: Formation of bicyclo[3.1.1]heptan-1-one or bicyclo[3.1.1]heptane-1-carboxylic acid.
Reduction: Formation of bicyclo[3.1.1]heptan-1-amine.
科学的研究の応用
Chemistry: 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to interact with specific biological targets, providing insights into the mechanisms of action of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile scaffold for the synthesis of drug candidates with improved pharmacological properties.
Industry: In the industrial sector, 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymerization and catalysis.
作用機序
The mechanism of action of 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 5-position plays a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The bicyclic structure provides a rigid framework that enhances the compound’s stability and bioavailability. The exact pathways and molecular targets involved in its mechanism of action depend on the specific application and context in which the compound is used.
類似化合物との比較
Bicyclo[3.1.1]heptan-1-amine: The non-brominated analog of 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride.
5-Chlorobicyclo[3.1.1]heptan-1-amine hydrochloride: A similar compound with a chlorine atom instead of a bromine atom at the 5-position.
5-Fluorobicyclo[3.1.1]heptan-1-amine hydrochloride: A fluorinated analog with a fluorine atom at the 5-position.
Uniqueness: 5-Bromobicyclo[3.1.1]heptan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom enhances the compound’s reactivity and can influence its biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H13BrClN |
|---|---|
分子量 |
226.54 g/mol |
IUPAC名 |
5-bromobicyclo[3.1.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12BrN.ClH/c8-6-2-1-3-7(9,4-6)5-6;/h1-5,9H2;1H |
InChIキー |
GHWMLQGOLGVJTM-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC(C1)(C2)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
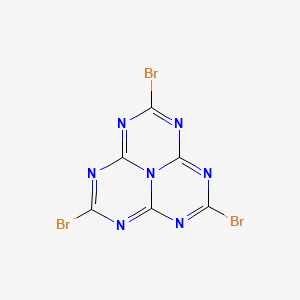
![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)

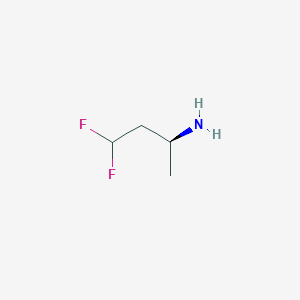
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)


![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
